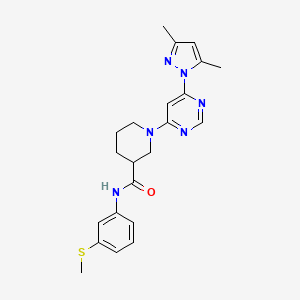![molecular formula C7H9N3O3S B2524118 1,7-Dimethyl-4-oxo-1,3,4,7-tetrahydropyrazolo[3,4-c][1,2]thiazine 2,2-dioxide CAS No. 203123-26-6](/img/structure/B2524118.png)
1,7-Dimethyl-4-oxo-1,3,4,7-tetrahydropyrazolo[3,4-c][1,2]thiazine 2,2-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 1,7-Dimethyl-4-oxo-1,3,4,7-tetrahydropyrazolo[3,4-c][1,2]thiazine 2,2-dioxide is a derivative of thiazine, which is a heterocyclic compound containing both nitrogen and sulfur atoms within its ring structure. This particular compound is not directly mentioned in the provided papers, but its structure suggests it is related to the thiazole and thiadiazine families, which are known for their diverse chemical reactivity and potential biological activities.
Synthesis Analysis
The synthesis of related thiazine derivatives is described in the first paper, where 4,4-Dimethylthiosemicarbazide reacts with α-halocarbonyl compounds to yield pyrazoles or 1,3,4-thiadiazine derivatives . The process involves the elimination of sulfur and subsequent conversion into pyrazoles when heated in acetic acid. Although the exact synthesis of 1,7-Dimethyl-4-oxo-1,3,4,7-tetrahydropyrazolo[3,4-c][1,2]thiazine 2,2-dioxide is not detailed, the methods described could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of thiazine derivatives is characterized by the presence of nitrogen and sulfur atoms in a heterocyclic ring. The structure is stabilized by various functional groups that can participate in chemical reactions. The acetylated 4-mercaptopyrazoles mentioned in the first paper are structurally related and their structure is confirmed through hydrolysis in both acidic and alkaline media, which could be relevant for understanding the stability and reactivity of the compound .
Chemical Reactions Analysis
The first paper discusses the reactivity of 2-Dimethylamino-1,3,4-thiadiazines, which are converted into pyrazoles and acetylated 4-mercaptopyrazoles under certain conditions . These reactions involve the use of acetic acid and acetic anhydride, indicating that the compound of interest may also undergo similar transformations under appropriate conditions, potentially leading to the formation of new derivatives with different properties.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 1,7-Dimethyl-4-oxo-1,3,4,7-tetrahydropyrazolo[3,4-c][1,2]thiazine 2,2-dioxide are not directly reported in the provided papers, the properties of related compounds can offer some insights. Thiazoles and thiadiazines are known for their diverse chemical properties, which can include the ability to act as ligands in coordination chemistry and to exhibit biological activity, as seen in the second paper where thiazole derivatives show corticotrophin-releasing hormone (CRH) type 1 receptor agonist activity . This suggests that the compound may also possess unique physical and chemical properties that could be explored for potential biological applications.
Scientific Research Applications
Polymer-Supported Syntheses of Heterocycles
The synthesis of heterocycles bearing oxazine and thiazine scaffolds using solid-phase synthesis (SPS) illustrates the adaptability of these structures for creating diverse compounds. These compounds have potential applications in pharmaceuticals, materials science, and organic electronics. The review by Králová et al. (2018) in "ACS combinatorial science" discusses synthetic approaches to preparing single or fused oxazine and thiazine derivatives, indicating ongoing expansion in the field of stereoselective polymer-supported syntheses of morpholines and related structures (Králová, Ručilová, & Soural, 2018).
Biological Activities of Synthesized Heterocycles
Research on the biological activities of synthesized heterocycles, such as phenothiazines, reveals their significant antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, antimalarial, antifilarial, and anticonvulsant properties. These activities result from the interaction of pharmacophoric substituents, multicyclic ring systems, and lipophilic character with biological systems. Pluta et al. (2011) in "European journal of medicinal chemistry" provide an overview of phenothiazines' promising biological activities, demonstrating the core's potential as a rich source of compounds with desirable biological effects (Pluta, Morak-Młodawska, & Jeleń, 2011).
Metal-Ion Sensing Applications
Oxadiazoles, particularly 1,3,4-oxadiazole scaffolds, are highlighted for their applications in chemosensors due to their high photoluminescent quantum yield and excellent thermal and chemical stability. Sharma et al. (2022) in "Critical reviews in analytical chemistry" review the synthesis and application of 1,3,4-oxadiazoles in metal-ion sensing, showcasing the utility of these molecules as building blocks for fluorescent frameworks and chemosensors (Sharma, Om, & Sharma, 2022).
properties
IUPAC Name |
1,7-dimethyl-2,2-dioxopyrazolo[3,4-c]thiazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3S/c1-9-7-5(3-8-9)6(11)4-14(12,13)10(7)2/h3H,4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKHDWHKQEVKLGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=O)CS(=O)(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-(4-ethoxyphenyl)-1,7-dimethyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)


![N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]propanamide](/img/structure/B2524047.png)


![N1-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(o-tolyl)oxalamide](/img/structure/B2524051.png)
![Methyl 7-oxo-6-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2524052.png)



![N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(4-chlorobenzyl)oxalamide](/img/structure/B2524058.png)